molecular formula C12H17ClO3S B12833204 2-Methyl-4-(pentyloxy)benzenesulfonyl chloride

2-Methyl-4-(pentyloxy)benzenesulfonyl chloride

Cat. No.: B12833204
M. Wt: 276.78 g/mol
InChI Key: BEYRTGQFGAIEJW-UHFFFAOYSA-N
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Description

2-Methyl-4-(pentyloxy)benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an aromatic ring. This particular compound features a methyl group at the 2-position and a pentyloxy group at the 4-position of the benzene ring. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pentyloxy)benzenesulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-(pentyloxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.

Another method involves the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. These reagents react with the sulfonic acid to produce the sulfonyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pentyloxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the pentyloxy group to a carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used for reduction reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Reduced Products: Such as sulfonamides, formed by reduction.

Scientific Research Applications

2-Methyl-4-(pentyloxy)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pentyloxy)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the formation of sulfonamides, sulfonate esters, or other derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Lacks the methyl and pentyloxy substituents, making it less sterically hindered and more reactive.

    Toluene-4-sulfonyl Chloride: Contains a methyl group at the para position, similar to 2-Methyl-4-(pentyloxy)benzenesulfonyl chloride, but lacks the pentyloxy group.

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group attached to the sulfonyl chloride group.

Uniqueness

This compound is unique due to the presence of both a methyl group and a pentyloxy group on the benzene ring

Properties

Molecular Formula

C12H17ClO3S

Molecular Weight

276.78 g/mol

IUPAC Name

2-methyl-4-pentoxybenzenesulfonyl chloride

InChI

InChI=1S/C12H17ClO3S/c1-3-4-5-8-16-11-6-7-12(10(2)9-11)17(13,14)15/h6-7,9H,3-5,8H2,1-2H3

InChI Key

BEYRTGQFGAIEJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)S(=O)(=O)Cl)C

Origin of Product

United States

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